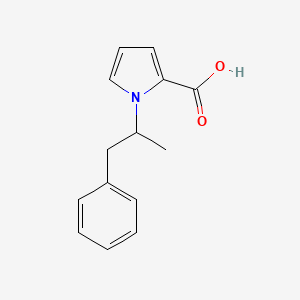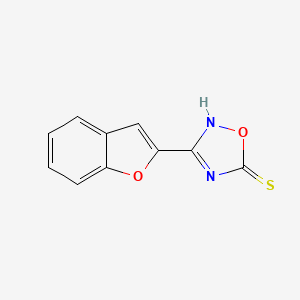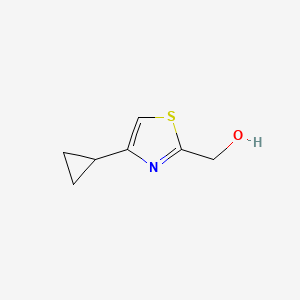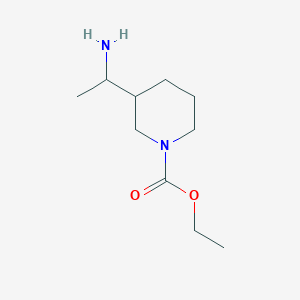
1-(4-Bromo-2,6-dimethylphenyl)pyrrolidin-2-one
Descripción general
Descripción
1-(4-Bromo-2,6-dimethylphenyl)pyrrolidin-2-one, also known as 4-bromo-2,6-dimethylpyrrolidin-2-one, is an organic compound with a molecular formula of C10H14BrNO. It is a colorless, crystalline solid with an unpleasant odor. The compound has been studied extensively in the laboratory due to its unique properties. It is used in a variety of applications ranging from pharmaceuticals to cosmetics to industrial materials.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Methods : Innovative methods for synthesizing heterocyclic compounds, including pyrrolidine derivatives, have been explored. For instance, Kolomeitsev et al. (1996) reported a method for synthesizing N-polyfluoroalkylated heterocycles, emphasizing the importance of understanding carbon-bromine bond cleavage in these processes (Kolomeitsev et al., 1996).
Molecular Structure Analysis : X-ray crystallography is a key tool in determining the molecular structures of these compounds. This is crucial for understanding their chemical properties and potential applications, as demonstrated by Burgess et al. (1998), who determined the molecular structures of various N-Aryl-Substituted 3-hydroxypyridin-4-ones (Burgess et al., 1998).
Chemical Reactivity and Applications
Antioxidant Properties : Pyrrolidine derivatives have been studied for their potential as antioxidants. Wijtmans et al. (2004) synthesized and studied a series of dimethyl pyrrolidine compounds, finding them to be highly effective as antioxidants (Wijtmans et al., 2004).
Luminescent Materials : The creation of luminescent materials using pyrrolidine derivatives has been explored. Zhang and Tieke (2008) synthesized polymers containing pyrrolidine units, demonstrating their potential in creating materials with strong fluorescence (Zhang & Tieke, 2008).
Bioactivity and Pharmaceutical Applications : The potential for pyrrolidine derivatives in pharmaceutical applications has been investigated. For example, the anti-proliferative activities of polysubstituted pyrrolidines against human cancer cells were studied by Ince et al. (2020), highlighting the therapeutic potential of these compounds (Ince et al., 2020).
Catalysis in Chemical Reactions : Pyrrolidine compounds are also useful in catalysis. Stranne and Moberg (2001) investigated the use of dimethylpyrrolidin-1-yl)methyl pyridines in palladium-catalyzed reactions, showcasing their utility in synthetic chemistry (Stranne & Moberg, 2001).
Electro-Optic Materials : Pyrrolidine-based chromophores have been explored for use in nonlinear optical/electro-optic materials, as detailed by Facchetti et al. (2003). They synthesized pyrrolidine-based donor-acceptor chromophores, highlighting their potential in advanced material applications (Facchetti et al., 2003).
Propiedades
IUPAC Name |
1-(4-bromo-2,6-dimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8-6-10(13)7-9(2)12(8)14-5-3-4-11(14)15/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEMODKQEZKEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2CCCC2=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid](/img/structure/B1529381.png)

![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol](/img/structure/B1529383.png)


![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1529388.png)



![[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B1529396.png)

![1,9-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1529400.png)
